(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant research potential. Its molecular formula is , and it features a unique structure that includes a benzofuran moiety, which is known for its diverse biological activities.
This compound is classified under the category of benzofuran derivatives, which are notable for their applications in medicinal chemistry. Benzofurans are recognized for their roles in various biological processes and have been studied for their potential therapeutic effects. The compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is available for research purposes.
The synthesis of (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves several key steps:
The detailed synthetic pathways can vary based on the specific reagents and conditions used, but they generally follow established protocols in organic synthesis.
The molecular structure of (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be represented using various chemical notation systems:
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
XNVBXOGGXOAATM-WIXUPIFPSA-N
These representations highlight the compound's complex structure, featuring multiple rings and functional groups that contribute to its chemical properties.
(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions typical of benzofuran derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate likely involves interactions with specific biological targets. Benzofurans have been shown to exhibit various mechanisms depending on their structural features:
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
The physical properties of (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate include:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications in research.
(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has several potential applications in scientific research:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4